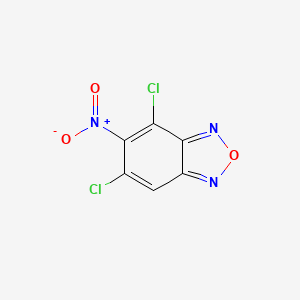

4,6-Dichloro-5-nitro-2,1,3-benzoxadiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

185253-69-4 |

|---|---|

Formule moléculaire |

C6HCl2N3O3 |

Poids moléculaire |

233.99 g/mol |

Nom IUPAC |

4,6-dichloro-5-nitro-2,1,3-benzoxadiazole |

InChI |

InChI=1S/C6HCl2N3O3/c7-2-1-3-5(10-14-9-3)4(8)6(2)11(12)13/h1H |

Clé InChI |

KUNPAEZEACUAOQ-UHFFFAOYSA-N |

SMILES canonique |

C1=C(C(=C(C2=NON=C21)Cl)[N+](=O)[O-])Cl |

Origine du produit |

United States |

Contextualization Within Benzoxadiazole Furazan Chemistry

4,6-Dichloro-5-nitro-2,1,3-benzoxadiazole belongs to the family of benzofurazans, which are bicyclic aromatic heterocycles consisting of a benzene (B151609) ring fused to a furazan (B8792606) (1,2,5-oxadiazole) ring. nist.gov Benzofurazan (B1196253) derivatives, more systematically known as 2,1,3-benzoxadiazoles, are a well-established class of compounds in organic chemistry. nist.govnih.govchemsynthesis.com They are recognized for their diverse chemical properties and have been investigated for a wide range of applications.

Many compounds within this family exhibit strong biological activities, including anti-tumor, antibacterial, and antiviral properties. rsc.orgscienceopen.com Furthermore, the benzoxadiazole scaffold is a key component in the design of fluorescent probes and labels. For instance, 4-chloro-7-nitrobenzofurazan (B127121) is widely used as a fluorescent tag for labeling proteins and peptides due to its high reactivity with nucleophiles. rsc.org The inherent chemical characteristics of the benzofurazan ring system make it a versatile building block in medicinal chemistry and materials science. novapublishers.comresearchgate.net

Significance of Halogenation and Nitro Substitution on the Benzoxadiazole Core

The chemical behavior of 4,6-dichloro-5-nitro-2,1,3-benzoxadiazole is profoundly influenced by the presence of its substituents: two chlorine atoms (halogenation) and a nitro group (nitro-substitution). These groups are strongly electron-withdrawing, which significantly alters the electron density of the benzoxadiazole core.

This electron-withdrawing effect has several important consequences:

Ring Activation : The substituents deactivate the benzene (B151609) ring towards electrophilic aromatic substitution but strongly activate it for nucleophilic aromatic substitution (SNAr). msu.edumsu.edu The nitro group, in particular, is a powerful deactivating group for electrophilic attack. msu.edu

Enhanced Reactivity : The combined inductive and resonance effects of the chloro and nitro groups make the carbon atoms to which the chlorine atoms are attached highly electrophilic and susceptible to attack by nucleophiles. This high reactivity is a central feature of the compound's chemistry. rsc.orgnih.gov

Directing Effects : In substitution reactions, these groups direct the outcome. Forcing electrophilic substitution would lead predominantly to meta-products, while the compound's key reactivity lies in nucleophilic substitution, where the chlorine atoms act as leaving groups. msu.edu

The presence of halogens and a nitro group on an aromatic ring is a common strategy to create highly reactive intermediates for synthesizing more complex molecules. libretexts.orgmasterorganicchemistry.com

Nomenclature and Structural Relationship to Benzofuroxan 2,1,3 Benzoxadiazole N Oxide Analogues

Precise nomenclature is critical in differentiating between closely related structures in this chemical family. The compound "4,6-dichloro-5-nitro-2,1,3-benzoxadiazole" is technically a benzofurazan (B1196253) . However, a significant portion of recent chemical literature focuses on its N-oxide analogue, 4,6-dichloro-5-nitrobenzofuroxan . nih.govnih.govmdpi.com

A benzofuroxan (B160326) is a 2,1,3-benzoxadiazole N-oxide. The presence of the N-oxide group in the furoxan ring further enhances the electron-attracting properties of the heterocyclic system, making benzofuroxans exceptionally reactive. nih.govnih.gov This N-oxide fragment has also drawn interest due to the potential for such compounds to act as nitric oxide (NO) donors. mdpi.comresearchgate.net Because of its heightened reactivity, the benzofuroxan analogue is often the preferred platform for synthetic applications. nih.gov

| Common Name | Systematic Name | Key Structural Feature |

|---|---|---|

| Benzofurazan | 2,1,3-Benzoxadiazole | Fused benzene (B151609) and 1,2,5-oxadiazole rings. nist.gov |

| Benzofuroxan | 2,1,3-Benzoxadiazole N-oxide | Benzofurazan structure with an additional N-oxide group on one of the nitrogen atoms in the oxadiazole ring. nih.govcymitquimica.com |

| Target Compound | This compound | A substituted benzofurazan. |

| Highly Studied Analogue | 4,6-Dichloro-5-nitrobenzofuroxan | The N-oxide analogue, noted for its high reactivity. nih.govmdpi.com |

Overview of Current Research Trajectories Involving 4,6 Dichloro 5 Nitro 2,1,3 Benzoxadiazole

Historical and Established Synthetic Pathways to Benzoxadiazoles

The traditional synthesis of benzoxadiazoles and their derivatives relies on robust and well-documented chemical transformations. These methods primarily involve the formation of the heterocyclic ring system from suitable precursors, followed by functionalization to achieve the desired substitution pattern.

Ring-Closure Reactions for Benzoxadiazole Formation

The creation of the 2,1,3-benzoxadiazole ring is a critical step, typically achieved through intramolecular cyclization reactions. wikipedia.org A prevalent historical method begins with the cyclization of a substituted o-nitroaniline. For instance, the synthesis of the parent 2,1,3-benzoxadiazole ring system can start from 2-nitroaniline. This precursor is treated with sodium hypochlorite (B82951) in a basic medium, often with a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB), to yield 2,1,3-benzoxadiazole-1-oxide (also known as benzofuroxan). nih.govfrontiersin.org The N-oxide group can then be reduced to afford the final 2,1,3-benzoxadiazole. A common method for this reduction involves using triphenylphosphine (B44618) (PPh3) in a solvent like toluene or xylene under reflux conditions. nih.govfrontiersin.org

These ring-forming reactions are a cornerstone of heterocyclic chemistry, providing a reliable pathway to the core structure before subsequent functionalization. nih.govresearchgate.net

Direct Halogenation and Nitration Strategies on Benzoxadiazole Scaffolds

Once the benzoxadiazole nucleus is formed, direct electrophilic aromatic substitution can be employed to install the required halogen and nitro groups. The benzoxadiazole ring system can be directly halogenated. For example, selective bromination at the 4 and 7 positions of 2,1,3-benzoxadiazole has been achieved by treating the compound with bromine (Br2) in the presence of iron powder at elevated temperatures. nih.govfrontiersin.org A similar strategy can be inferred for chlorination using appropriate chlorinating agents and catalysts.

Nitration is a classic electrophilic aromatic substitution reaction used to introduce nitro groups onto an aromatic ring. libretexts.orgmasterorganicchemistry.com The process typically involves a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4). masterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO2+), which is the active nitrating species. libretexts.orgmasterorganicchemistry.com This reagent can be used to nitrate (B79036) a pre-formed 4,6-dichlorobenzoxadiazole intermediate to yield the final product. The directing effects of the existing substituents on the ring will determine the position of nitration.

Synthesis of Precursors and Intermediates for 4,6-Dichloro-5-nitro-2,1,3-benzoxadiazole

The synthesis of the target molecule is contingent on the preparation of key intermediates. A logical precursor is 4,6-dichlorobenzofuroxan (B95906), which is the N-oxide form of 4,6-dichloro-2,1,3-benzoxadiazole. Literature indicates that 4,6-dichlorobenzofuroxan can be prepared through established procedures. researchgate.net This intermediate would then undergo nitration to introduce the nitro group at the 5-position. The strong electron-withdrawing nature of the condensed furoxan ring and the two chlorine atoms significantly influences the reactivity of the carbocyclic frame during subsequent reactions like nitration. nih.gov

Modern and Optimized Synthetic Approaches

Contemporary synthetic chemistry has seen a shift towards developing more efficient, cost-effective, and environmentally friendly methods. This includes the application of green chemistry principles and the development of novel catalytic systems for the synthesis of benzoxadiazoles and related heterocycles.

Green Chemistry Principles in Benzoxadiazole Synthesis

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. nih.gov In the context of benzoxazole (B165842) and related heterocycle synthesis, this has led to several innovations. One significant advancement is the use of water as an environmentally benign solvent, replacing traditional volatile organic solvents. orgchemres.orgrsc.org

Microwave irradiation has emerged as a powerful tool in green synthesis. It often leads to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.govrasayanjournal.co.in For example, the synthesis of oxadiazole derivatives, which are structurally related to benzoxadiazoles, has been successfully achieved with high yields in minutes using microwave assistance, compared to many hours required for conventional methods. rasayanjournal.co.in Other green techniques include solvent-free reactions and the use of recyclable catalysts to minimize waste. ijpbs.com Life cycle assessments are also being used to evaluate the environmental impact of different synthetic routes, proving the superiority of modern continuous-flow technologies over traditional batch syntheses in reducing carbon emissions and energy consumption. rsc.org

Catalytic Methods for Benzoxadiazole Construction and Functionalization

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to molecules with high efficiency and selectivity. A wide array of catalysts has been developed for the synthesis and functionalization of benzoxazoles and similar heterocyclic structures.

These methods often provide milder reaction conditions and broader substrate scope compared to traditional approaches.

Catalytic Methods in Benzoxazole Synthesis

| Catalyst Type | Example Catalyst | Reaction Type | Advantages |

|---|---|---|---|

| Brønsted Acidic Ionic Liquid | BAIL gel | Condensation-aromatization | High yields, reusable catalyst, solvent-free conditions. nih.gov |

| Copper-Based Catalysts | Copper Iodide (CuI) | Intramolecular cyclization | General method for forming the heterocyclic ring from ortho-haloanilides. organic-chemistry.org |

| Palladium-Based Catalysts | Palladium complexes | Aminocarbonylation, cross-coupling | Enables construction of complex 2-substituted benzoxazoles. ijpbs.com |

| Iron-Based Catalysts | Iron complexes | Domino C-N/C-O cross-coupling | Provides an efficient cascade reaction to form the benzoxazole ring. researchgate.net |

| Nanocatalysts | Nano copper ferrite, Ag@TiO2 | One-pot synthesis | High efficiency, recyclability, and can be used in aqueous media. ijpbs.com |

Brønsted acidic ionic liquids have been employed as efficient and reusable heterogeneous catalysts for the condensation of o-aminophenols with aldehydes, a key step in forming the oxazole (B20620) ring. nih.gov Copper-catalyzed reactions, particularly using copper(I) iodide, are widely used for intramolecular cyclization to form the benzoxazole ring via C-O bond formation. organic-chemistry.org More complex structures have been accessed using palladium-catalyzed cross-coupling and aminocarbonylation reactions. ijpbs.com Furthermore, iron-catalyzed domino reactions have been developed to streamline the synthesis by combining multiple bond-forming events in a single pot. researchgate.net The use of nanocatalysts is also a growing area, offering high catalytic activity and the potential for easy recovery and reuse. ijpbs.com

Microwave-Assisted Synthesis of Benzoxadiazole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool in chemical research, offering numerous advantages over conventional heating methods. eurekaselect.com This technique utilizes microwave energy to heat reactions, which can lead to dramatic reductions in reaction times, increased product yields, and improved purity. wjarr.com The core principle of microwave heating involves the direct coupling of microwave energy with the molecules of the reaction mixture, leading to rapid and uniform heating. eurekaselect.com

The application of microwave irradiation is particularly beneficial for the synthesis of heterocyclic compounds like benzoxadiazole derivatives. eurekaselect.com Common synthetic routes that can be accelerated by microwave assistance include condensation reactions, cross-coupling reactions, and cyclization processes. For instance, the synthesis of various benzoxazole derivatives has been efficiently achieved through the microwave-assisted condensation of 2-aminophenols with aldehydes or carboxylic acids. eurekaselect.com Similarly, the formation of 1,3,4-oxadiazole (B1194373) rings, a related heterocyclic system, has been expedited using microwave heating. wjarr.comnih.gov

Table 1: Advantages of Microwave-Assisted Synthesis in Heterocyclic Chemistry

| Feature | Description |

|---|---|

| Reaction Time | Significantly reduced, often from hours to minutes. |

| Product Yield | Generally higher compared to conventional methods. |

| Product Purity | Cleaner reaction profiles with fewer byproducts. |

| Energy Efficiency | Direct and localized heating is more energy-efficient. |

| Scalability | Can be adapted for both small-scale and larger-scale synthesis. |

Regioselective Synthesis of this compound Isomers and Analogues

The regioselectivity of synthetic reactions is crucial when dealing with polysubstituted aromatic systems like this compound. The specific placement of functional groups on the benzoxadiazole core dictates the chemical properties and reactivity of the molecule.

The synthesis of this compound, also known in some literature as 4,6-dichloro-5-nitrobenzofuroxan, has been reported, and its reactivity towards nucleophiles has been investigated to understand the regioselectivity of substitution reactions. Research has shown that in reactions with aromatic and heterocyclic amines, nucleophilic substitution occurs selectively at the chlorine atom at the 4-position of the aromatic ring to yield monosubstitution products.

This observed regioselectivity is a key aspect of the chemistry of this compound. The electronic effects of the nitro group and the fused oxadiazole ring, as well as steric factors, influence the reactivity of the two chlorine atoms. The chlorine at the C4 position is more susceptible to nucleophilic attack than the chlorine at the C6 position.

A study on the reaction of 4,6-dichloro-5-nitrobenzofuroxan with various amines demonstrated this regioselectivity. For example, its reaction with aliphatic and aromatic amines consistently resulted in the substitution of the C4-chloro group. This selective reactivity is valuable for the synthesis of a variety of derivatives where a specific substitution pattern is desired.

The table below summarizes the regioselective reactions of this compound with different nucleophiles.

Table 2: Regioselective Nucleophilic Substitution Reactions of this compound

| Reactant | Nucleophile | Position of Substitution | Product Type |

|---|---|---|---|

| This compound | Aromatic Amines | C4 | 4-Amino-6-chloro-5-nitro-2,1,3-benzoxadiazole derivatives |

| This compound | Heterocyclic Amines | C4 | 4-(Heterocyclyl)-6-chloro-5-nitro-2,1,3-benzoxadiazole derivatives |

This regioselective behavior allows for the controlled synthesis of various isomers and analogues of this compound, which is essential for developing new compounds with tailored properties.

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) reactions involve the attack of an electrophile on an electron-rich aromatic ring. masterorganicchemistry.commsu.edu The mechanism proceeds through a positively charged intermediate (an arenium ion or Wheland intermediate). wikipedia.orgmsu.edu The presence of electron-donating groups on the benzene (B151609) ring activates it towards electrophilic attack, while electron-withdrawing groups deactivate it. msu.edu

The this compound ring system is exceptionally electron-deficient due to the strong and cumulative electron-withdrawing nature of two chloro substituents, a nitro group, and the fused benzoxadiazole moiety itself. nih.gov This severe deactivation makes the ring highly resistant to attack by electrophiles. Consequently, electrophilic aromatic substitution reactions are not a characteristic feature of this compound's chemistry and are generally not observed.

Redox Chemistry of the Benzoxadiazole System

Specific electrochemical data for this compound were not prominently available in the surveyed literature. However, the redox behavior can be inferred from its constituent functional groups and related heterocyclic systems.

The benzoxadiazole moiety and its sulfur analogue, benzothiadiazole, are known to be redox-active. wikipedia.org Benzothiadiazole derivatives have been investigated for applications in organic electronics and flow batteries, owing to their electron-accepting nature and favorable reduction potentials. wikipedia.orgresearchgate.net Electrochemical studies of these systems show they possess relatively low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels, facilitating electron uptake. researchgate.net Under reducing conditions, the 2,1,3-benzothiadiazole (B189464) ring can be cleaved to regenerate the corresponding 1,2-diaminobenzene precursor. wikipedia.org

In addition to the heterocyclic core, the nitro group (-NO₂) is a well-known reducible functional group. It can undergo reduction through various stages to form nitroso, hydroxylamino, and ultimately amino groups. The presence of this group confers significant oxidizing character to the molecule. Therefore, it is expected that this compound would be susceptible to chemical or electrochemical reduction, likely involving both the nitro group and the heterocyclic ring system.

Reduction Pathways of the Nitro Group

The presence of a nitro group on the aromatic ring of this compound makes it susceptible to a variety of reduction reactions. While specific studies on this exact molecule are not extensively detailed in publicly available literature, the reactivity can be inferred from the well-established chemistry of aromatic nitro compounds. The reduction of the nitro group can proceed through several pathways, yielding different functional groups depending on the reagents and reaction conditions employed.

The most common transformation is the complete reduction of the nitro group to a primary amine (–NH2). This is a fundamental reaction in organic synthesis, often used to introduce an amino group onto an aromatic ring. The process involves a six-electron reduction. A variety of reagents are effective for this transformation.

Catalytic Hydrogenation: This is a widely used method involving hydrogen gas (H₂) and a metal catalyst.

Palladium on Carbon (Pd/C): A common and efficient catalyst for nitro group reduction. A potential drawback is its ability to also reduce other functional groups and cause dehalogenation (replacement of chlorine with hydrogen), which could be a competing reaction for this compound.

Raney Nickel (Raney Ni): Often used as an alternative to Pd/C, particularly when trying to avoid dehalogenation of aryl chlorides.

Platinum(IV) Oxide (PtO₂): Another effective catalyst for this transformation.

Metal-Acid Systems: The reduction can also be achieved using metals in an acidic medium.

Tin(II) Chloride (SnCl₂): Provides a mild method for reducing nitro groups to amines and is often used when other reducible groups are present.

Iron (Fe) or Zinc (Zn) in Acid: The use of iron or zinc powder in the presence of an acid like hydrochloric acid (HCl) or acetic acid (AcOH) is a classic and cost-effective method for nitro group reduction.

Intermediate reduction products are also possible. Under controlled conditions, the nitro group can be partially reduced to a hydroxylamine (B1172632) (–NHOH) or a nitroso (–NO) compound. The reduction typically proceeds stepwise: from the nitro group to the nitroso group, then to the hydroxylamine, and finally to the amine. The nitroso and hydroxylamine intermediates are generally highly reactive and are often not isolated.

Below is a table summarizing common reduction pathways for aromatic nitro groups, which are applicable to this compound.

| Reagent/Catalyst | Product Functional Group | Notes |

| H₂ / Pd/C | Amine (–NH₂) | Highly efficient, but risk of dehalogenation. |

| H₂ / Raney Ni | Amine (–NH₂) | Good alternative to Pd/C to minimize dehalogenation. |

| SnCl₂ / HCl | Amine (–NH₂) | Mild conditions, good for substrates with other reducible groups. |

| Fe / HCl or AcOH | Amine (–NH₂) | Classic, cost-effective method. |

| Zn / NH₄Cl | Hydroxylamine (–NHOH) | Can be used for partial reduction to the hydroxylamine stage. |

Oxidation of the Benzoxadiazole Ring

The benzoxadiazole (benzofuroxan) ring system, particularly when substituted with electron-withdrawing groups like nitro groups, can undergo oxidative ring-opening under strong oxidizing conditions. Research on the oxidation of nitrobenzofuroxans has demonstrated that the furoxan ring can be cleaved and replaced by nitro groups, providing a route to vicinally substituted polynitrobenzenes. rsc.org

A study on the oxidation of 4,6-dinitrobenzofuroxan, a close analog of this compound, revealed that treatment with a mixture of 90% hydrogen peroxide (H₂O₂) in 98% sulfuric acid (H₂SO₄) leads to the formation of 1,2,3,4,5-pentanitrobenzene. rsc.org When polyphosphoric acid (PPA) was used instead of sulfuric acid, the yield of the corresponding tetranitrobenzene was moderate. rsc.org

This transformation suggests a mechanism where the furoxan ring is attacked by the powerful electrophilic oxidizing agent, leading to the cleavage of the N-O bonds and subsequent nitration of the benzene ring. The efficiency of this oxidative conversion highlights the reactivity of the benzofuroxan ring under harsh conditions. For this compound, similar reactivity would be expected, potentially leading to the formation of a dichlorotetranitrobenzene derivative, although specific experimental data is not available.

| Starting Material (Analog) | Reagents | Product | Reference |

| Benzofuroxan | 90% H₂O₂ / 98% H₂SO₄ | 1,2,3-Trinitrobenzene | rsc.org |

| 4,6-Dinitrobenzofuroxan | 90% H₂O₂ / 98% H₂SO₄ | 1,2,3,4,5-Pentanitrobenzene | rsc.org |

Ring-Opening and Rearrangement Reactions of this compound

Thermal and Photochemical Transformations

The benzofuroxan ring system is known to be involved in thermal and photochemical reactions, often in the context of its formation from ortho-nitrophenyl azides. The thermal decomposition of o-azidonitrobenzenes is a common synthetic route to benzofuroxans. researchgate.net This process involves the elimination of nitrogen gas and subsequent intramolecular cyclization. researchgate.net

Benzofuroxan derivatives themselves can undergo rearrangements. In solution, benzofuroxans can exist in equilibrium between two non-symmetrical N-oxide tautomers (N-1-oxide and N-3-oxide) via an open dinitroso intermediate. nih.gov This rapid interconversion can affect their reactivity and is often observed in NMR spectroscopy. nih.gov

Furthermore, thermal rearrangement of substituted benzofuroxans has been reported. For instance, the thermal rearrangement of 5-chloro-4,6-dinitrobenzofuroxan, a compound structurally similar to the title compound, has been documented in the literature, indicating that such skeletal transformations are possible within this class of molecules. nih.govmdpi.com

Photochemical reactions are also relevant. The photolysis of o-nitrophenylazides can produce benzofuroxans, sometimes in excellent yields, particularly in the solid state. sci-hub.se This suggests that the benzofuroxan ring itself possesses a degree of photochemical stability, though specific photochemical rearrangement studies on this compound are not widely reported.

Base-Mediated Ring Cleavage

The benzofuroxan ring is highly electron-deficient, a characteristic that is further enhanced by the presence of nitro and chloro substituents. This property makes the carbocyclic ring susceptible to nucleophilic attack. While extensive research details the nucleophilic aromatic substitution (SNAr) of the chlorine atom at the C-4 position by various amines, base-mediated ring cleavage of the heterocyclic furoxan ring is not a commonly reported reaction pathway for this compound. nih.gov

Studies on the reaction of nitrobenzofuroxans with nucleophiles have shown that covalent addition to the carbocyclic ring can occur, forming stable σ-adducts. researchgate.net For example, the addition of a hydroxide (B78521) ion to form a hydroxy σ-adduct has been studied in related systems. researchgate.net However, this represents an addition to the ring rather than a cleavage of the ring itself. The predominant reactivity reported for this compound with bases (such as amines) is the displacement of the C4-chloride, leaving the benzoxadiazole core intact. nih.gov

Metal-Mediated and Cross-Coupling Reactions

The two chlorine atoms on the benzene ring of this compound represent reactive sites for metal-mediated cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The high electrophilicity of the benzene ring, due to the electron-withdrawing effects of the nitro group and the fused furoxan ring, activates the C-Cl bonds towards oxidative addition, which is the key initial step in many catalytic cycles.

Studies have confirmed that the chlorine at the C-4 position is particularly reactive towards nucleophilic substitution, which suggests it would also be the more reactive site in cross-coupling reactions. nih.gov While specific cross-coupling studies on this exact molecule are limited, the potential for such reactions can be projected based on established palladium-catalyzed methodologies.

Potential Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., arylboronic acid) in the presence of a palladium catalyst and a base to form a C-C bond. This could be used to replace one or both chlorine atoms with aryl or vinyl groups.

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with an amine to form a C-N bond, providing an alternative to the direct SNAr reaction.

Stille Coupling: Reaction with an organotin reagent.

Heck Coupling: Reaction with an alkene to form a C-C bond.

Sonogashira Coupling: Reaction with a terminal alkyne, typically using a palladium/copper co-catalyst system, to install an alkynyl group.

The table below outlines potential transformations for this compound via common cross-coupling reactions.

| Coupling Reaction | Reagent Type | Bond Formed | Potential Product |

| Suzuki-Miyaura | Ar-B(OH)₂ | C-C (aryl) | 4-Aryl-6-chloro-5-nitro-2,1,3-benzoxadiazole |

| Buchwald-Hartwig | R₂NH | C-N | 4-(Dialkylamino)-6-chloro-5-nitro-2,1,3-benzoxadiazole |

| Sonogashira | R-C≡CH | C-C (alkynyl) | 4-Alkynyl-6-chloro-5-nitro-2,1,3-benzoxadiazole |

| Stille | Ar-Sn(Bu)₃ | C-C (aryl) | 4-Aryl-6-chloro-5-nitro-2,1,3-benzoxadiazole |

| Heck | Alkene | C-C (alkenyl) | 4-Alkenyl-6-chloro-5-nitro-2,1,3-benzoxadiazole |

Synthesis of Amino-Substituted Derivatives via Nucleophilic Substitution

The primary route for the derivatization of this compound is through nucleophilic aromatic substitution (SNAr). The chlorine atom at the C-4 position is particularly susceptible to displacement by nucleophiles, such as primary and secondary amines. This high reactivity is attributed to two main factors: the significant electron-drawing power of the fused furoxan ring and the low aromatic character of the benzofuroxan system. nih.govnih.gov

Kinetic studies have been performed to quantify the reaction rates of 4,6-dichloro-5-nitrobenzofuroxan with a variety of aliphatic and aromatic amines in solvents like methanol and toluene. nih.gov These studies provide valuable insights into the high electrophilicity of the benzofuroxan scaffold. nih.gov The reactions typically proceed under mild conditions, leading to the selective monosubstitution of the chlorine at C-4. nih.gov

The reaction with different amines allows for the introduction of a wide array of functional groups, which can be used to modulate the physicochemical properties of the resulting molecule. For example, reacting the parent compound with amines containing hydroxyl or other functional groups can produce derivatives with tailored characteristics. researchgate.net

Table 1: Nucleophilic Substitution of this compound with Various Amines

| Nucleophile (Amine) | Product | Reaction Type | Reference |

| Pyrrolidine | 6-chloro-5-nitro-4-(pyrrolidin-1-yl)benzofuroxan | SNAr | nih.govresearchgate.net |

| Butylamine | 4-(butylamino)-6-chloro-5-nitrobenzofuroxan | SNAr | researchgate.net |

| Benzyl(methyl)amine | 4-(benzyl(methyl)amino)-6-chloro-5-nitrobenzofuroxan | SNAr | researchgate.net |

| 3-Aminophenol | 6-chloro-4-((3-hydroxyphenyl)amino)-5-nitrobenzofuroxan | SNAr | researchgate.net |

| Various Aliphatic Amines | 4-amino-6-chloro-5-nitrobenzofuroxan derivatives | SNAr | nih.gov |

| Various Anilines | 4-anilino-6-chloro-5-nitrobenzofuroxan derivatives | SNAr | nih.gov |

Halogen Displacement Reactions and Subsequent Functionalization

The displacement of the chlorine atoms is a key functionalization strategy. As discussed, the C-4 chlorine is readily substituted by amines. nih.govnih.gov This initial halogen displacement opens the door for subsequent functionalization. The remaining chlorine atom at the C-6 position is less reactive but can potentially be substituted under more forcing conditions or by using highly reactive nucleophiles.

A halogen displacement reaction occurs when a more reactive functional group displaces a halogen. savemyexams.com In the context of this compound, the nucleophilic attack by amines, alkoxides, or thiolates results in the displacement of a chloride ion. researchgate.netclockss.org The resulting monosubstituted product, for example, a 4-amino-6-chloro derivative, retains a halogen that can be used for further chemical modifications. This allows for the stepwise introduction of different functionalities onto the benzoxadiazole core, creating complex, multifunctional molecules.

Modification of the Nitro Group: Reduction to Amine and Further Derivatization

The nitro group at the C-5 position is another key site for functionalization. A common and important transformation is the reduction of the nitro group to a primary amine. This conversion dramatically alters the electronic properties of the benzoxadiazole ring, changing it from a strongly electron-withdrawing group to a potent electron-donating group.

Several methods are available for the reduction of aromatic nitro compounds, and these are applicable to the this compound scaffold. wikipedia.orgcommonorganicchemistry.com The choice of reagent is crucial for achieving high yields and ensuring compatibility with other functional groups present in the molecule, especially the chlorine atoms which could be susceptible to reduction under certain conditions.

Common Reagents for Nitro Group Reduction:

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney nickel with a hydrogen source is a highly effective method. commonorganicchemistry.com Raney nickel is often preferred when there is a risk of dehalogenating the aromatic ring. commonorganicchemistry.com

Metal/Acid Systems: Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) or zinc (Zn) in acetic acid provide mild and selective reduction of the nitro group. commonorganicchemistry.comscispace.com

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) with a catalyst (e.g., Pd/C) can also be employed. researchgate.net

Sodium Hydrosulfite or Sodium Sulfide (B99878): These reagents can be useful alternatives when hydrogenation or strongly acidic conditions are not suitable. commonorganicchemistry.com

Once the nitro group is reduced to an amine (forming a diamino-dichloro-benzoxadiazole derivative), this new functional group can be further derivatized. Standard amine chemistry, such as acylation, alkylation, sulfonylation, or diazotization followed by substitution, can be used to introduce a vast range of substituents, further diversifying the molecular scaffold.

Development of Fluorescent Derivatives based on this compound Scaffold

The 2,1,3-benzoxadiazole ring, particularly its 4-nitro substituted variant (often referred to as NBD), is a well-known fluorophore. frontiersin.orgresearchgate.net The this compound scaffold serves as an excellent starting material for the synthesis of novel fluorescent probes and labels. nih.gov

The synthesis of these fluorescent derivatives typically involves the nucleophilic substitution of one of the chlorine atoms with a suitable amine, thiol, or alcohol. dergipark.org.trnih.gov This reaction not only attaches a new group to the scaffold but also often enhances or modulates the inherent fluorescence of the NBD core. The resulting NBD-amine adducts, for example, are highly fluorescent. dergipark.org.tr The fluorescence properties, such as excitation and emission wavelengths, quantum yield, and Stokes shift, are highly sensitive to the nature of the substituent and the polarity of the solvent, which is characteristic of probes exhibiting intramolecular charge transfer (ICT). researchgate.net

For instance, 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), a compound analogous in reactivity, is widely used as a fluorogenic labeling reagent for amino acids, where it reacts with the amino group to yield a highly fluorescent product. nih.govresearchgate.neteurekaselect.com Similarly, derivatives of this compound can be designed as specific fluorescent probes for biological targets. rsc.orgrsc.org

Table 2: Photophysical Properties of Representative Benzoxadiazole-Based Fluorophores

| Compound Type | Excitation (nm) | Emission (nm) | Stokes Shift (nm) | Application | Reference |

| NBD-amine derivatives | ~470 | ~530-550 | ~60-80 | Fluorescent labeling | dergipark.org.treurekaselect.com |

| D-π-A-π-D Benzoxadiazoles | ~419 | ~520 | ~101 | Organic electronics | frontiersin.orgresearchgate.net |

| Benzothiadiazole derivatives | 426-437 | 521-544 | 95-107 | Fluorescent materials | researchgate.net |

| NBD-based H₂S Probe (CX-N) | 520 | 675 | 155 | NIR biological imaging | rsc.org |

Scaffold Diversification through Peripheral Modifications

Beyond direct substitution at the C-4, C-6, and C-5 positions, the this compound scaffold can be further diversified through more complex peripheral modifications. These strategies aim to build upon the core structure to create novel heterocyclic systems.

While direct C-H functionalization on the benzoxadiazole ring itself is challenging due to its electron-deficient nature, analogous strategies developed for related heterocycles like 2,1,3-benzothiadiazole (BTD) could potentially be adapted. Methods such as regioselective C-H borylation followed by cross-coupling reactions have been used to functionalize the benzenoid ring of BTD, offering a pathway to derivatives that are not accessible through traditional SNAr reactions. nih.gov

Other potential diversification strategies include:

Cross-coupling reactions: The chlorine atoms on the scaffold, particularly after the initial SNAr reaction, could serve as handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce carbon-carbon or carbon-heteroatom bonds. Such reactions have been successfully applied to functionalize the related benzothiadiazole scaffold. rsc.orgresearchgate.net

Ring-closing reactions: Functional groups introduced via substitution can be used in subsequent intramolecular reactions to build new fused ring systems onto the benzoxadiazole core. nih.gov

Modification of substituents: The functional groups introduced in the initial derivatization steps can be chemically transformed. For example, an introduced aromatic ring could undergo electrophilic substitution, or an alkyl chain could be further functionalized.

These advanced synthetic strategies allow for the extensive diversification of the this compound scaffold, enabling the creation of a vast library of compounds with finely tuned electronic, optical, and biological properties.

Spectroscopic Characterization and Advanced Analytical Studies of 4,6 Dichloro 5 Nitro 2,1,3 Benzoxadiazole and Its Derivatives

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Structural Confirmation

Vibrational spectroscopy provides direct insight into the functional groups present within a molecule. While detailed experimental spectra for 4,6-dichloro-5-nitro-2,1,3-benzoxadiazole are not extensively published, the expected infrared (IR) and Raman bands can be predicted based on its constituent functional groups and data from related benzoxadiazole derivatives.

The IR spectrum is expected to be characterized by strong absorption bands corresponding to the nitro (NO₂) group, typically observed as as

Theoretical and Computational Chemistry Studies of 4,6 Dichloro 5 Nitro 2,1,3 Benzoxadiazole

Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivitynih.govnih.gov

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the orbital through which a molecule can donate electrons, defining its nucleophilicity, while the LUMO is the orbital through which it can accept electrons, determining its electrophilicity. youtube.com

For 4,6-dichloro-5-nitro-2,1,3-benzoxadiazole, the presence of multiple strong electron-withdrawing groups (two chlorine atoms, a nitro group, and the benzoxadiazole ring itself) significantly lowers the energy of the LUMO. nih.govrsc.org A low-energy LUMO indicates that the molecule is a potent electrophile, readily accepting electrons from nucleophiles. This is a key factor in its high reactivity in SNAr reactions. rsc.orgchemrxiv.org

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for molecular stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. DFT calculations can precisely determine these energy levels, providing quantitative support for the observed chemical behavior. The strong electron-attracting nature of the substituents in this compound is expected to result in a relatively small HOMO-LUMO gap, contributing to its reactivity.

| Property | Description | Implication for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to nucleophilicity. youtube.com | Expected to be low due to electron-withdrawing groups. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electrophilicity. youtube.com | Significantly lowered, making the molecule a strong electrophile for SNAr reactions. chemrxiv.org |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; relates to chemical reactivity and stability. | Expected to be small, indicating high reactivity. |

The spatial orientation of substituents, particularly the nitro group, has a significant impact on the electronic properties and reactivity of the molecule. DFT calculations have been used to explore the conformational landscape of this compound, specifically focusing on the rotation of the nitro group. nih.gov

In solution, the molecule does not have a single fixed conformation but rather exists as four degenerate minima. nih.gov The torsional (dihedral) angle of the nitro group relative to the plane of the benzoxadiazole ring is a key parameter. Calculations show that in these minimum energy conformations, the nitro group is significantly twisted out of the aromatic plane. nih.gov This twisting is influenced by the steric hindrance imposed by the adjacent chlorine atoms. nih.govnih.gov The rotational barrier of the nitro group is also influenced by the chlorine atoms, with DFT calculations showing a relatively flat potential energy surface near the energy minima. nih.gov

| Minimum Energy Conformation | Torsional Angle (Degrees) |

|---|---|

| 1 | 75.2° |

| 2 | 104.8° |

| 3 | 255.2° |

| 4 | 284.8° |

Reaction Pathway Modeling and Transition State Analysis for SNAr Processesnih.gov

Nucleophilic aromatic substitution (SNAr) reactions can proceed through different mechanisms, classically viewed as a two-step process involving a stable Meisenheimer intermediate. nih.gov However, recent computational and experimental studies have shown that many SNAr reactions are actually concerted, proceeding through a single transition state. nih.govresearchgate.net

For this compound, experimental studies show a selective substitution of the chlorine atom at the C4 position by amine nucleophiles. nih.gov DFT calculations corroborate these findings and provide a detailed picture of the reaction pathway. nih.govnih.gov The calculations suggest the reaction proceeds via a "non-aromatic" nucleophilic substitution. nih.gov This is attributed to the low aromatic character of the benzoxadiazole ring system, which destabilizes the traditional Meisenheimer complex, favoring a more concerted-like pathway. nih.gov

Computational modeling can map the potential energy surface of the reaction, identifying the transition state structure and calculating the activation energy barrier. This analysis helps explain the observed regioselectivity (substitution at C4 vs. C6) and provides insights into the electronic and steric factors that control the reaction rate. chemrxiv.org

Quantum Chemical Characterization of Aromaticity and Stability of the Benzoxadiazole Ringnih.govnih.gov

The aromaticity of the benzoxadiazole ring system is a critical factor influencing the stability and reactivity of this compound. Aromaticity can be quantified using various computational indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA) and the Nucleus-Independent Chemical Shift (NICS). researchgate.net

In the case of this compound, the condensed furoxan ring significantly alters the aromaticity of the carbocyclic portion of the molecule. nih.govnih.gov The Bird aromaticity index (IA), a measure based on bond length variations, has been reported for this system. nih.gov

| Aromaticity Index | Value | Interpretation |

|---|---|---|

| Bird Aromaticity Index (IA) | 81.0 nih.gov | Considered a relatively low value, indicating a low degree of aromatic character for the benzocondensed system. nih.gov |

This low aromatic character is a key factor in its chemical behavior. It facilitates the "non-aromatic" nucleophilic substitution pathway by reducing the energetic penalty of disrupting the π-system during the reaction. nih.gov

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.netresearchgate.net For a molecule like this compound, MD simulations would be invaluable for understanding its behavior in a condensed phase, such as in a solvent or in a crystal lattice.

These simulations can provide detailed insights into:

Solvent Effects: How solvent molecules arrange around the solute and how this solvation shell influences the molecule's conformation and reactivity. nih.gov

Intermolecular Interactions: The nature and strength of non-covalent interactions (e.g., π-π stacking, halogen bonding) between molecules, which are crucial for understanding crystal packing and polymorphism.

Dynamic Behavior: The conformational flexibility of the molecule, including the rotation of the nitro group, in a realistic solvent environment over time.

While specific MD simulation studies focused solely on this compound are not extensively detailed in the literature, this computational technique represents a powerful next step to build upon the static pictures provided by DFT calculations. By simulating the system's dynamics, researchers can gain a more complete understanding of the interplay between the molecule's intrinsic properties and its environment.

Applications in Chemical Biology and Medicinal Chemistry Research

Design and Synthesis of Fluorescent Probes for Biological Systems

The 7-nitro-2,1,3-benzoxadiazole (NBD) moiety is a key fluorophore used in the design of responsive fluorescent probes. frontiersin.org While the parent compound, 4,6-dichloro-5-nitro-2,1,3-benzoxadiazole, is a specific derivative, much of the foundational work in this area has been performed with the closely related and commercially available reagent 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl). mdpi.com NBD-Cl itself is non-fluorescent but yields highly fluorescent derivatives upon reaction with specific biological nucleophiles, making it an excellent tool for developing "turn-on" fluorescent sensors. mdpi.comaatbio.com

Nitrobenzoxadiazole derivatives are extensively used as derivatizing agents for the sensitive detection of biomolecules. mdpi.com The chlorine atom on the benzoxadiazole ring is susceptible to nucleophilic aromatic substitution by primary and secondary amino groups found in aliphatic amines, amino acids, and peptides. mdpi.comaatbio.com This reaction converts colorless and non-fluorescent analytes into intensely colored and highly fluorescent NBD-amino derivatives that can be detected spectroscopically. mdpi.com

The resulting NBD-amine adducts typically exhibit excitation maxima around 464 nm and emission maxima at approximately 512 nm in aqueous solutions. aatbio.com These fluorescent properties are highly sensitive to the local environment, with the fluorescence intensity decreasing significantly in aqueous media, a characteristic that can be exploited in binding studies. aatbio.com This labeling technique is a well-established method for pre-column derivatization in high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) for the quantitative analysis of amino acid neurotransmitters. sigmaaldrich.comnih.gov For instance, 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), an analogue, has been successfully used for the high-speed online analysis of amino acids like glutamate, GABA, glycine, and D-serine sampled via microdialysis. nih.gov

Table 1: Spectroscopic Properties of NBD-Amine Adducts

| Property | Value |

|---|---|

| Excitation Maximum (λex) | ~464 nm |

| Emission Maximum (λem) | ~512 nm |

| Environment Sensitivity | High (Fluorescence decreases in aqueous solutions) |

Data derived from reference aatbio.com.

The NBD scaffold has been incorporated into more complex molecular designs to create fluorescent probes that bind to specific biological targets. By attaching the NBD fluorophore to a skeleton known to interact with a particular receptor or enzyme, researchers can visualize and study these targets within cellular environments.

An example is the design of fluorescent probes for sigma (σ) receptors, which are implicated in various neurological processes and are overexpressed in some cancer cells. rsc.org In one study, a 4-nitro-2,1,3-benzoxadiazole (B59055) fluorescent tag was connected via a piperazine (B1678402) linker to molecules with known affinity for σ receptors. rsc.org This work led to the development of compounds with high affinity for either σ₁ or σ₂ receptor subtypes, demonstrating the potential to use these probes to clarify the molecular role of these receptors in normal and cancerous cells. rsc.org

Another application involves creating probes for detecting specific small molecules in biological systems. For instance, a fluorescent probe for hydrogen sulfide (B99878) (H₂S), an important signaling molecule, was developed by incorporating a 7-nitro-1,2,3-benzoxadiazole recognition site into a hemicyanine skeleton. rsc.org This probe exhibits a "turn-on" fluorescence response with high selectivity for H₂S and has been used to detect endogenous H₂S produced in the mitochondria of cancer cells, helping to distinguish them from normal cells. rsc.org

Investigation of Enzyme Inhibition Mechanisms

Derivatives of nitrobenzoxadiazole have proven to be potent inhibitors of several enzyme families, enabling detailed mechanistic studies. The reactivity of the chloro- or thio-substituents at the C4 position allows for covalent or tightly bound interactions with enzyme active sites.

Glutathione (B108866) S-Transferases (GSTs) are a major family of detoxification enzymes that are often overexpressed in tumors, contributing to multidrug resistance. nih.govfrontiersin.org The Pi-class isoform, GSTP1-1, is particularly relevant in cancer as it can inhibit apoptosis by interacting with signaling kinases like c-Jun N-terminal Kinase 1 (JNK1). nih.gov

A class of 7-nitro-2,1,3-benzoxadiazole derivatives has been identified as potent inhibitors of GSTs. nih.govnih.gov One of the most extensively studied compounds is 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX). nih.govnih.gov NBDHEX acts as a suicide inhibitor for GSTs. nih.gov The mechanism involves the enzyme-catalyzed conjugation of NBDHEX with glutathione (GSH) within the active site. nih.gov This forms a sigma complex that remains tightly stabilized in the active site of GSTP1-1, leading to irreversible inactivation of the enzyme. nih.gov This potent inhibition occurs at submicromolar concentrations. nih.govresearchgate.net

Table 2: Selected Benzoxadiazole-Based GSTP1-1 Inhibitors and their Activity

| Compound | Type of Inhibition | Key Mechanism | Cytotoxic Activity |

|---|---|---|---|

| NBDHEX | Suicide Inhibitor | Forms a stable sigma complex with GSH in the active site | Triggers apoptosis in multiple cancer cell lines nih.govnih.govresearchgate.net |

| NBD-Cl | Potent Inhibitor | Modifies essential lysine (B10760008) residues in the active site of MAO (related enzyme family) nih.gov | Not specified for GST |

Data derived from references nih.govnih.govresearchgate.netnih.gov.

Exploration of Molecular Mechanisms Underlying Biological Activities

The ability of nitrobenzoxadiazole derivatives to inhibit key enzymes like GSTP1-1 provides a powerful tool to dissect the molecular pathways underlying cellular processes, particularly in the context of cancer.

The anticancer activity of NBD derivatives like NBDHEX is directly linked to their inhibition of GSTP1-1. nih.gov Overexpression of GSTP1-1 in cancer cells protects them from apoptosis. nih.gov By inhibiting GSTP1-1, NBDHEX promotes the dissociation of the GSTP1-1/JNK protein complex. researchgate.net The release of JNK from this inhibitory complex leads to its activation, triggering a downstream signaling cascade that results in apoptosis. nih.govresearchgate.net

This mechanism has been demonstrated in various human tumor cell lines, including leukemia, melanoma, and osteosarcoma. nih.govresearchgate.net The cytotoxic effects of NBDHEX are observed at concentrations that correlate closely with its GSTP1-1 inhibitory values, suggesting the enzyme is a primary intracellular target. researchgate.net Furthermore, these compounds are designed to be lipophilic, allowing them to cross the plasma membrane and accumulate in tumor cells, and they are often poor substrates for the multidrug resistance protein pumps that extrude many conventional chemotherapy drugs. nih.govnih.gov This combination of potent, targeted inhibition and favorable cellular pharmacokinetics makes NBD derivatives like NBDHEX promising candidates for anticancer drug development. nih.govscispace.com

Activation of Apoptosis Pathways by Benzoxadiazole Derivatives

Benzoxadiazole derivatives have emerged as a significant class of compounds in chemical biology and medicinal chemistry due to their ability to modulate programmed cell death, or apoptosis. This process is a critical component in the development and homeostasis of multicellular organisms. Dysregulation of apoptosis is a hallmark of many diseases, including cancer, making it a key target for therapeutic intervention. The benzoxadiazole scaffold has been incorporated into various molecules that can trigger apoptosis through multiple pathways.

Research has demonstrated that certain benzoxazole (B165842) derivatives can induce cell cycle arrest and apoptosis in cancer cells. nih.gov For instance, one derivative, K313, was found to activate caspase-3 and Poly (ADP-ribose) polymerase (PARP), leading to their cleavage into active fragments, a key step in the apoptotic cascade. nih.gov The induction of apoptosis by these derivatives is often linked to the activation of caspases, a family of cysteine proteases that execute the cell death program. The mitochondrial pathway of apoptosis, which involves the regulation of proteins, disruption of the mitochondrial transmembrane potential, and the release of pro-apoptotic factors, is a common mechanism of action for these compounds. nih.gov

Furthermore, studies on other substituted benzoxazoles have shown their potential to induce apoptosis in various cancer cell lines. For example, a novel benzoxazole derivative, 14b, was reported to arrest the HepG2 cancer cell growth at the Pre-G1 phase and induce apoptosis by 16.52% compared to control cells. semanticscholar.org This effect was accompanied by a significant 4.8-fold increase in the level of caspase-3, an essential executioner caspase. semanticscholar.org Another study highlighted a different benzoxazole derivative, 12l, which induced apoptosis in HepG2 cells by 35.13% and was associated with a 2.98-fold increase in caspase-3 levels, a 3.40-fold increase in the pro-apoptotic protein BAX, and a 2.12-fold reduction in the anti-apoptotic protein Bcl-2. nih.gov

The 7-nitro-2,1,3-benzoxadiazole (NBD) derivatives, a class closely related to the subject compound, have been designed as suicide inhibitors for glutathione S-transferases (GSTs), enzymes often overexpressed in tumor cells. nih.gov One such derivative, 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX), has been shown to trigger apoptosis in several human tumor cell lines by disrupting the interaction between JNK and GSTP1-1. nih.gov This mechanism involves the derivative binding to the active site of the GST enzyme and being conjugated with glutathione, leading to the formation of a stable complex that inhibits the enzyme's function. nih.gov

Some benzoxazole and benzazole derivatives have also been shown to directly induce apoptosis or enhance the apoptotic effects of other agents in multidrug-resistant cancer cells. esisresearch.org For example, compounds such as 5-(p-nitrobenzamido)-2-benzylbenzoxazole (BD-3) and 6-methyl-2-(o-chlorophenyl) benzoxazole (A-9) demonstrated an increased apoptotic effect on mouse lymphoma cells. esisresearch.org

The following table summarizes the apoptotic effects of selected benzoxazole derivatives on cancer cell lines.

| Compound | Cell Line | Key Apoptotic Events | Reference |

| K313 | Nalm-6, Daudi | Activation and cleavage of caspase-3 and PARP. | nih.gov |

| 14b | HepG2 | Cell cycle arrest at Pre-G1 phase, 4.8-fold increase in caspase-3. | semanticscholar.org |

| 12l | HepG2 | 35.13% apoptosis induction, 2.98-fold increase in caspase-3, 3.40-fold increase in BAX, 2.12-fold decrease in Bcl-2. | nih.gov |

| NBDHEX | Various tumor cell lines | Suicide inhibition of GSTs, dissociation of the JNK•GSTP1-1 complex. | nih.gov |

| BD-3, A-9 | Mouse Lymphoma L5718 | Increased apoptotic effect. | esisresearch.org |

Role as a Privileged Chemical Building Block for Bioactive Molecules

The benzoxadiazole scaffold, and the closely related benzoxazole and benzisoxazole structures, are considered "privileged scaffolds" in medicinal chemistry. nih.govrsc.orgnih.gov This term refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets, thus serving as a versatile starting point for the design of novel bioactive compounds. The inherent properties of these heterocyclic systems, including their rigid, planar structure and the presence of heteroatoms that can participate in hydrogen bonding and other non-covalent interactions, contribute to their ability to interact with a wide range of biological macromolecules.

Benzoxazole and its derivatives are resourceful and important members of the heteroarenes that have been extensively utilized as starting materials in drug discovery. researchgate.net The motif exhibits a high potential for broad substrate scope and functionalization, leading to a diverse array of biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects. researchgate.net Similarly, benzisoxazole analogs represent another privileged structure, with an increasing number of studies focusing on benzisoxazole-containing compounds for various therapeutic applications. nih.govrsc.org These applications include their use as antimicrobial, anticancer, anti-inflammatory, and anti-glycation agents. nih.govrsc.org

The benzoxazine (B1645224) moiety, which also shares structural similarities, is another important privileged scaffold in medicinal chemistry. nih.govbenthamscience.com Compounds containing this scaffold often exhibit a variety of biological activities, such as anti-inflammatory, antimicrobial, anti-tuberculosis, antioxidant, and anticancer properties. nih.govbenthamscience.com

The versatility of the 2,1,3-benzoxadiazole (benzofurazan) scaffold is further highlighted by its use in the synthesis of various fluorophores. frontiersin.org The 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) group, for instance, is an extensively used fluorophore in biochemical, biophysical, and cell biological studies. mdpi.com Its fluorescence in the visible region and sensitivity to the polarity of the surrounding environment make it a valuable tool for labeling ligands to study receptor biology. mdpi.com

The utility of the benzofuroxan (B160326) scaffold, another name for 2,1,3-benzoxadiazole N-oxide, extends to its role as a starting point for the synthesis of different heteroaromatic and polycyclic heterocyclic compounds. nih.gov Derivatives of benzofuroxan are also known to act as nitric oxide (NO) donors, which contributes to their antimicrobial, antiviral, and antitumor activities. researchgate.net

The following table lists various scaffolds related to this compound and their roles as privileged building blocks in medicinal chemistry.

| Privileged Scaffold | Therapeutic Areas / Applications | Reference |

| Benzisoxazole | Antimicrobial, anticancer, anti-inflammatory, anti-glycation. | nih.govrsc.org |

| Benzoxazole | Antimicrobial, antifungal, anticancer, antioxidant, anti-inflammatory. | researchgate.net |

| Benzoxazine | Anti-inflammatory, antimicrobial, anti-tuberculosis, antioxidant, anticancer. | nih.govbenthamscience.com |

| 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) | Fluorescent labeling for biochemical and cell biological studies. | mdpi.com |

| Benzofuroxan | Synthesis of heteroaromatic compounds, nitric oxide donors. | nih.govresearchgate.net |

Applications in Materials Science and Analytical Chemistry

Development of Advanced Functional Materials

The distinct electronic properties of the 4,6-dichloro-5-nitro-2,1,3-benzoxadiazole scaffold are leveraged in the creation of novel materials with specific optical and electronic functions.

The benzoxadiazole ring system, particularly when substituted with electron-withdrawing groups like a nitro moiety, functions as a potent electron acceptor. This characteristic is highly sought after in the design of donor-acceptor (D-A) type organic molecules, which form the basis of many organic semiconductors and dyes. nih.gov The strong electron-attracting effect of the condensed furoxan ring in this compound significantly influences its electronic structure. nih.gov

By reacting this compound with various electron-donating molecules, researchers can synthesize a range of D-A compounds. In these resulting materials, the benzoxadiazole core serves as the acceptor unit, facilitating intramolecular charge transfer (ICT). This ICT process is fundamental to the material's optical and electronic properties, such as its color (for dyes) and charge-carrier mobility (for semiconductors). Industrial dyes and pigments with such π-conjugated systems and strong polar substituents have shown significant potential for commercial applications in organic electronics, including organic field-effect transistors. nih.gov

The reactivity of the chlorine atoms on the this compound ring is the key to its application in chemical sensing. These chlorine atoms can be readily displaced by nucleophiles. When this reaction occurs with a target analyte, it can lead to a discernible change in the molecule's photophysical properties, such as a shift in color or the generation of fluorescence.

This principle is well-established for structurally similar compounds like 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl). NBD-Cl has been successfully employed as a fluorescent sensor for the selective detection of biological thiols, including cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH). rsc.org The sensing mechanism involves the displacement of the chloride by the thiolate anion. In the case of Cys and Hcy, a subsequent intramolecular displacement occurs, leading to an amino-substituted product with dramatically different and enhanced fluorescence properties compared to the sulfur-substituted product formed with GSH. rsc.org This differential reaction allows for selective detection. Given the high reactivity of this compound with nucleophiles like amines, it holds similar potential for the development of highly specific chromogenic and fluorogenic sensors. nih.gov

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Methodologies for Sustainable Production

The imperative for environmentally benign chemical processes has spurred research into green synthetic methodologies. Future efforts in the synthesis of 4,6-dichloro-5-nitro-2,1,3-benzoxadiazole and its derivatives will likely focus on principles of green chemistry to reduce waste, minimize energy consumption, and utilize safer reagents. nih.govijsetpub.com

Key areas of exploration include:

Microwave-Assisted Synthesis: This technique offers considerable advantages over conventional heating, such as accelerated reaction rates, milder conditions, and often higher yields. nih.gov The application of microwave irradiation to the synthesis of oxadiazole precursors could significantly shorten production times. nih.gov

Solvent-Free or Green Solvent Approaches: Research is moving towards replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or even conducting reactions under solvent-free conditions. mdpi.com For instance, grinding techniques using solid catalysts like basic alumina (B75360) have been shown to be effective for synthesizing related heterocyclic compounds without the need for solvents. mdpi.com

Catalyst Development: The development of novel, reusable, and non-toxic catalysts is a cornerstone of sustainable chemistry. researchgate.net Exploring earth-abundant metal catalysts or organocatalysts for the key synthetic steps could enhance the environmental profile of the production process. mdpi.comresearchgate.net This includes using inexpensive and readily available catalysts, such as molecular iodine, for crucial bond-forming reactions. mdpi.com

| Parameter | Conventional Methods | Green/Sustainable Methods |

|---|---|---|

| Energy Source | Conventional heating (e.g., oil bath) | Microwave irradiation, Ultrasound |

| Solvents | Volatile organic compounds (VOCs) | Water, Ionic liquids, Supercritical fluids, Solvent-free |

| Catalysts | Heavy metals, Stoichiometric reagents | Reusable heterogeneous catalysts, Biocatalysts, Organocatalysts |

| Reaction Time | Hours to days | Minutes to hours |

| Waste Generation | Often high | Minimized (high atom economy) |

Investigation of Unconventional Reactivity Pathways and Cascade Reactions

The reactivity of this compound is a rich area for future investigation. The compound's low aromatic character and the strong electron-withdrawing nature of the fused furoxan ring make it susceptible to reactions not typically observed in more aromatic systems. nih.govmdpi.com

Future research will likely focus on:

"Non-Aromatic" Nucleophilic Substitution: The chlorine atom at the C4 position is selectively substituted by nucleophiles, a process that proceeds via a "non-aromatic" pathway. nih.govmdpi.com A deeper mechanistic investigation into this reactivity with a wider array of nucleophiles could unlock new synthetic possibilities for creating diverse derivatives.

Cascade Reactions: These reactions, where multiple bonds are formed in a single operation, are highly efficient for building molecular complexity. beilstein-journals.orgnih.gov Designing cascade sequences starting from this compound is a promising direction. For example, a nitro-Mannich/lactamization cascade, which has been used to synthesize complex piperidines, could be adapted to create novel heterocyclic systems. beilstein-journals.orgresearchgate.net Such reactions often proceed with high stereoselectivity, offering a direct route to architecturally complex molecules. beilstein-journals.org

Cycloaddition Reactions: The unique electronic structure of the benzoxadiazole ring could be exploited in various cycloaddition reactions to construct novel fused-ring systems, which are often challenging to synthesize through other methods.

Advanced Computational Modeling for Predictive Design and Property Optimization

Computational chemistry, particularly Density Functional Theory (DFT), has already provided significant insights into the structure and reactivity of this compound. nih.govnih.gov Future research will leverage more advanced computational tools for the de novo design of derivatives with tailored properties.

Emerging trends include:

Machine Learning (ML) and AI: ML models can be trained on existing data to predict the properties of new, unsynthesized molecules, dramatically accelerating the discovery process. nih.gov By using molecular fingerprints, algorithms like Random Forest can forecast absorption/emission wavelengths, quantum yields, and even biological activity. nih.gov

SHapley Additive exPlanations (SHAP): This technique provides a mechanistic interpretation of ML model predictions, offering valuable chemical insights into how specific structural features influence a molecule's properties. nih.gov This moves beyond simple prediction to a deeper understanding of structure-property relationships.

Modeling Reaction Dynamics: Advanced DFT calculations can model the entire reaction pathway for nucleophilic substitutions or cascade reactions, identifying transition states and intermediates. nih.govmdpi.com This allows for the rational design of reaction conditions and catalysts to improve yields and selectivity. For instance, calculations have shown that the two chlorine atoms constrain the nitro group, affecting its rotational barrier and electron-withdrawing power. nih.govmdpi.com

| Parameter | Finding from DFT Calculations | Implication |

|---|---|---|

| Aromaticity | Low Bird aromaticity index (IA) | Facilitates "non-aromatic" nucleophilic substitution reactions. nih.govmdpi.com |

| Nitro Group Torsion | Constrained by adjacent chlorine atoms, creating a significant rotational barrier. nih.govmdpi.com | Influences the electronic effects and reactivity of the nitro group. nih.govmdpi.com |

| Polymorphism | Can crystallize in different polymorphic structures (e.g., triclinic and orthorhombic) depending on the solvent. nih.govmdpi.com | Affects solid-state properties and requires careful control during material fabrication. |

Integration with Nanotechnology and Supramolecular Chemistry for Hybrid Materials

The unique photophysical and electronic properties of benzoxadiazole derivatives make them ideal building blocks for advanced materials. Future work will focus on integrating this compound into larger, functional systems.

Supramolecular Assembly: The principles of supramolecular chemistry, which involve non-covalent interactions like hydrogen and halogen bonding, can be used to organize molecules into well-defined architectures. beilstein-journals.org The chlorine and nitro groups on the benzoxadiazole core can act as sites for directed intermolecular interactions, enabling the self-assembly of complex, functional superstructures.

Hybrid Materials: Incorporating this compound into polymeric or inorganic matrices could lead to hybrid materials with novel properties. For example, its derivatives could be used as fluorescent dopants in organic light-emitting diodes (OLEDs) or as components in sensors where changes in the environment modulate their fluorescence.

Nanoparticle Functionalization: Attaching derivatives of this compound to the surface of nanoparticles could create functional nanosystems for applications in bioimaging, diagnostics, or targeted drug delivery.

Expanding Applications in Emerging Scientific Fields

While already recognized for its reactivity, the application space for this compound and its derivatives is poised for significant expansion.

Anticancer Agents: Derivatives of the related 7-nitro-2,1,3-benzoxadiazole have shown potent anticancer activity by acting as suicide inhibitors for glutathione (B108866) S-transferases (GSTs), enzymes often overexpressed in tumor cells. nih.govresearchgate.net Research into derivatives of this compound could yield new chemotherapeutic agents that trigger apoptosis in cancer cells. nih.gov

Fluorescent Probes and Bioimaging: The 2,1,3-benzoxadiazole core is a well-known fluorophore. rsc.orgfrontiersin.orgresearchgate.net By strategically modifying the substituents, researchers can fine-tune the photophysical properties (e.g., absorption, emission, Stokes shift) to create highly specific fluorescent probes for detecting ions, biomolecules, or changes in the cellular environment. rsc.orgresearchgate.net

Materials Science: The strong electron-accepting nature of the molecule makes it a candidate for use in organic electronics. Derivatives could be designed as electron-transporting materials in organic field-effect transistors (OFETs) or as non-linear optical materials. frontiersin.org Its ability to act as a nitric oxide (NO) donor, a property seen in other benzofuroxans, also opens avenues in pharmacology and materials science. researchgate.net

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4,6-Dichloro-5-nitro-2,1,3-benzoxadiazole, and how can reaction conditions be optimized?

- Methodology : Synthesis often involves multi-step reactions with halogenated precursors. For example, refluxing substituted benzaldehyde derivatives with triazole intermediates in absolute ethanol under acidic conditions (e.g., glacial acetic acid) for 4 hours, followed by solvent evaporation and filtration . Optimization includes adjusting molar ratios, reflux duration, and solvent purity. Safety protocols (e.g., fume hoods, PPE) must align with hazardous material guidelines .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and elemental analysis (C, H, N) to validate empirical formulas. Discrepancies between calculated and experimental values (e.g., ±0.2% for carbon content) may indicate impurities or hydration . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) can resolve substituent positions and nitro group orientation.

Q. What safety protocols are critical when handling this compound?

- Methodology :

- Ventilation : Use local exhaust systems to minimize inhalation risks due to nitro group toxicity .

- PPE : Wear nitrile gloves, lab coats, and goggles. Avoid skin contact, as halogenated benzoxadiazoles may cause sensitization .

- Waste Disposal : Classify waste under UN 3077 (Environmentally Hazardous Substances) and follow institutional guidelines for halogenated organics .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Density Functional Theory (DFT) calculations can model electron density around the nitro and chloro substituents to identify reactive sites. Compare frontier molecular orbitals (HOMO/LUMO) with experimental kinetic data to validate predictions. For example, nitro groups may deactivate the benzoxadiazole ring, directing nucleophiles to the 4- or 6-position chlorines .

Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected HRMS peaks or NMR splitting patterns)?

- Methodology :

- HRMS : Recalibrate instruments and cross-check with alternative ionization methods (e.g., ESI vs. EI). Peaks corresponding to [M+–CO2CH3] or isotopic clusters (e.g., Cl²⁷/Cl³⁵) may explain anomalies .

- NMR : Use deuterated solvents to eliminate exchangeable proton interference. Dynamic effects (e.g., nitro group rotation) may cause splitting; variable-temperature NMR can clarify .

Q. What strategies are effective for studying the biological activity of derivatives of this compound?

- Methodology :

- Synthetic Modification : Introduce bioisosteres (e.g., sulfonamide or benzimidazole groups) to enhance solubility or target affinity. For example, 5-nitrobenzoxazole derivatives have shown anticancer activity via topoisomerase inhibition .

- Assay Design : Use in vitro cytotoxicity assays (e.g., MTT) against cancer cell lines, paired with molecular docking to predict binding modes to biological targets like kinases or DNA .

Q. How can researchers mitigate cross-reactivity or decomposition during storage?

- Methodology :

- Stability Studies : Monitor degradation via HPLC under varying conditions (pH, temperature, light). Nitrobenzoxadiazoles are prone to photolytic decomposition; store in amber vials at –20°C .

- Surface Interactions : Advanced microspectroscopic techniques (e.g., ToF-SIMS) can analyze adsorption on labware surfaces, which may catalyze unintended reactions .

Methodological Resources

- Experimental Design : Follow frameworks from Advanced Organic Chemistry (Carey & Sundberg) for reaction mechanism analysis and retrosynthetic planning .

- Data Validation : Cross-reference spectral libraries (e.g., PubChem, NIST) and replicate experiments to confirm reproducibility .

- Safety Compliance : Adopt NIOSH Control Banding guidelines for handling sensitizers and toxic intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.